molecular formula C18H13N3OS B2398390 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol CAS No. 885459-97-2

5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol

Cat. No. B2398390
CAS RN: 885459-97-2
M. Wt: 319.38
InChI Key: MJDQTFCDEFHVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a chemical compound with the molecular formula C18H13N3OS and a molecular weight of 319.38 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol”, has been a subject of interest due to their wide range of biological and pharmacological activities . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives .


Molecular Structure Analysis

The molecular structure of “5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” consists of a quinoline ring attached to an oxadiazole ring via a carbon atom. The oxadiazole ring is further attached to a thiol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” include a molecular weight of 319.38 and a molecular formula of C18H13N3OS . It should be stored at room temperature .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have highlighted the antimicrobial and antifungal efficacy of quinoline and oxadiazole derivatives. Sharma, Hussain, and Amir (2008) synthesized a series of quinolin-8-ol analogues, demonstrating significant antibacterial activity against S. aureus and E. coli, as well as antifungal agents with moderate activity (J. Sharma, S. Hussain, & M. Amir, 2008). Özyanik, Demirci, Bektaş, and Demirbas (2012) prepared and evaluated quinoline derivatives containing an azole nucleus for antimicrobial activity, discovering compounds with good to moderate efficacy against a variety of microorganisms (Muhammet Özyanik, S. Demirci, H. Bektaş, & N. Demirbas, 2012).

Antiprotozoal and Anticancer Properties

Patel et al. (2017) evaluated a series of quinoxaline-based 1,3,4-oxadiazoles for their antimicrobial and antiprotozoal activities, identifying compounds with promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential therapeutic applications (N. Patel et al., 2017). Faldu et al. (2014) synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, screening them for in vitro antimicrobial activity and identifying potential as potent therapeutic agents (Viral J. Faldu et al., 2014).

Physicochemical and Theoretical Studies

Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, revealing insights into their protective mechanisms against corrosion through physicochemical and theoretical studies (P. Ammal, M. Prajila, & A. Joseph, 2018).

Safety and Hazards

The safety and hazards of “5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” are not explicitly mentioned in the search results. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

5-[2-(4-methylphenyl)quinolin-4-yl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-11-6-8-12(9-7-11)16-10-14(17-20-21-18(23)22-17)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDQTFCDEFHVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol

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